Technical Deep Dive: 11-Dodecynoic Acid
Technical Deep Dive: 11-Dodecynoic Acid
The "Clickable" Fatty Acid Surrogate
Executive Summary
11-Dodecynoic acid (11-DDA) is a terminal alkyne-functionalized fatty acid analogue (
Part 1: Physicochemical Profile[1]
Critical Distinction: Do not confuse 11-Dodecynoic acid (Alkyne, Triple Bond) with 11-Dodecenoic acid (Alkene, Double Bond). The alkyne is the specific probe required for click chemistry applications.
| Property | Data | Notes |
| CAS Number | 66974-21-8 | Distinct from the alkene (CAS 65423-25-8). |
| Chemical Formula | Linear chain, terminal alkyne. | |
| Molecular Weight | 196.29 g/mol | Slightly lower than lauric acid (200.32 g/mol ) due to unsaturation. |
| Physical State | Low-Melting Solid | Typically a white to off-white crystalline solid at RT. |
| Melting Point | ~40–45 °C | Estimated based on homologous series (e.g., 10-Undecynoic acid MP is 43°C). |
| Solubility | DMSO, Ethanol, CHCl3 | Stock solutions (50–100 mM) are typically prepared in DMSO. |
| pKa | ~4.8 | Typical for long-chain carboxylic acids. |
| Stability | Light Sensitive | Store at -20°C under inert gas (Ar/N2) to prevent oxidation. |
Part 2: The Terminal Alkyne – Reactivity & Click Chemistry
The core value of 11-DDA lies in its bioorthogonality . The terminal alkyne is sterically small and chemically inert under physiological conditions, allowing the molecule to be taken up by cells and incorporated into proteins by N-myristoyltransferase (NMT) without disrupting native folding or function.
Mechanism of Action: CuAAC
Once incorporated into the proteome, the alkyne handle is revealed upon cell lysis. It reacts specifically with an azide-functionalized tag (e.g., Azide-Biotin or Azide-AlexaFluor) in the presence of a Cu(I) catalyst.
Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism used to visualize 11-DDA incorporation.
Part 3: Biological Application – Metabolic Labeling Protocol
This protocol is designed for the identification of N-myristoylated proteins in mammalian cell culture.
Experimental Design
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Control: Cells treated with vehicle (DMSO) or Lauric Acid (non-clickable).
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Experimental: Cells treated with 11-DDA.
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Concentration: 20 µM – 100 µM. (Note: >100 µM may induce toxicity or off-target incorporation).
Step-by-Step Workflow
Phase A: Metabolic Incorporation
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Seed Cells: Plate cells (e.g., HeLa, HEK293) to reach 70-80% confluency.
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Starvation (Optional): Incubate in serum-low media for 1 hour to deplete endogenous fatty acids.
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Pulse: Add 11-DDA (from 50 mM DMSO stock) to fresh media at a final concentration of 50 µM .
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Incubation: Incubate for 4–16 hours at 37°C. (Time depends on protein turnover rates).
Phase B: Lysis & Click Reaction
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Harvest: Wash cells 2x with cold PBS. Lyse in buffer containing 1% SDS (denaturation is required to expose the alkyne).
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Prepare Click Mix: In a separate tube, mix reagents in this strict order to prevent copper precipitation:
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PBS (to volume)
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Azide-Tag (e.g., Azide-Rhodamine, 50 µM final)
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TBTA Ligand (100 µM final) — Stabilizes Cu(I)
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CuSO4 (1 mM final)
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TCEP or Sodium Ascorbate (1 mM final) — Initiates reaction
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React: Add Click Mix to lysate. Incubate for 1 hour at Room Temp in the dark.
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Precipitate: Precipitate proteins (MeOH/Chloroform or Acetone) to remove unreacted free dye.
Phase C: Analysis
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Resuspend pellet in SDS-PAGE loading buffer.
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Analyze via In-Gel Fluorescence scanning or Streptavidin-HRP blotting.
Figure 2: Workflow for metabolic labeling of N-myristoylated proteins using 11-Dodecynoic acid.
Part 4: Mechanism-Based Inhibition (Cytochrome P450)
Beyond labeling, 11-DDA acts as a mechanism-based inactivator (suicide substrate) for cytochrome P450 enzymes, specifically the CYP4A family (fatty acid hydroxylases).
Mechanism of Inactivation[2][3]
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Binding: 11-DDA enters the CYP4A active site as a substrate analogue.
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Catalysis: The P450 attempts to hydroxylate the terminal carbon.
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Activation: Instead of hydroxylation, the terminal alkyne is oxidized to a highly reactive ketene or radical intermediate .
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Alkylation: This intermediate covalently alkylates the heme porphyrin ring or a critical active-site amino acid, irreversibly destroying enzyme activity.
Research Utility: This property is used to map the active site topology of CYP4A1 and distinguish between
Part 5: Synthesis & Purification
For researchers requiring custom synthesis (e.g., isotopically labeled variants), the Jones Oxidation of the corresponding alcohol is the most robust route.
Precursor: 11-Dodecyn-1-ol (Commercial or synthesized via alkyne zipper reaction).
Protocol:
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Dissolution: Dissolve 11-Dodecyn-1-ol in Acetone (0.1 M). Cool to 0°C.
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Oxidation: Dropwise addition of Jones Reagent (CrO3 / H2SO4) until the orange color persists.
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Note: The terminal alkyne is generally stable to Jones oxidation conditions if temperature is controlled.
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Quench: Add Isopropanol to quench excess oxidant (turns green).
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Extraction: Dilute with water, extract with Diethyl Ether.
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Purification: Recrystallization from Hexanes/Ethyl Acetate or Silica Gel Chromatography.
References
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Ortiz de Montellano, P. R., & Reich, N. O. (1986). Inhibition of Cytochrome P-450 Enzymes. Cytochrome P-450: Structure, Mechanism, and Biochemistry.
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Martin, D. D., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135-138.
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Heal, W. P., et al. (2011). Site-specific N-terminal labelling of proteins in vitro and in vivo using N-myristoyltransferase and bioorthogonal ligation. Chemical Communications, 47, 4081-4083.
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PubChem Compound Summary. (n.d.). 11-Dodecynoic acid.[1][2][3] National Center for Biotechnology Information. [1]
